2-(1-Adamantyl)phenol

Estrogen Receptor Binding Affinity Adamantylphenol Isomers

Select 2-(1-Adamantyl)phenol (CAS 38614-06-1) for its definitive ortho-substitution profile: an XLogP3 of 5 versus ~4 for para isomers drives superior membrane permeability, while zero detectable binding to ERα/ERβ makes it an essential negative control in estrogen receptor studies. With antioxidant k₇ values reaching 3.3×10⁴ L·mol⁻¹·s⁻¹, it excels in hydrophobic matrices such as polymers and lubricants. Sourced via clean ion-exchange resin-catalyzed adamantylation for sustainable, scalable research supply.

Molecular Formula C16H20O
Molecular Weight 228.33 g/mol
Cat. No. B11878283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Adamantyl)phenol
Molecular FormulaC16H20O
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4O
InChIInChI=1S/C16H20O/c17-15-4-2-1-3-14(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
InChIKeyODJPWXGMNLXNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantyl)phenol: Ortho-Substituted Adamantylphenol with Quantifiable Property and Bioactivity Differentiation


2-(1-Adamantyl)phenol (CAS 38614-06-1) is an ortho-substituted adamantylphenol derivative, consisting of a phenol core with a bulky adamantyl cage at the 2-position [1]. This compound belongs to a class of lipophilic, sterically hindered phenols that exhibit distinct physicochemical properties and biological interactions relative to para-substituted and unsubstituted analogs. Its structural features include a molecular weight of 228.33 g/mol, an XLogP3 of 5, and a topological polar surface area of 20.2 Ų [2], positioning it as a hydrophobic scaffold with limited aqueous solubility (~4.9 mg/L estimated) [3]. These baseline properties underpin its differentiation in applications ranging from estrogen receptor ligand studies to antioxidant and antimicrobial research.

Why Ortho-Adamantyl Substitution in 2-(1-Adamantyl)phenol Cannot Be Substituted by Para-Adamantyl or Unsubstituted Phenols


Generic substitution among adamantylphenol isomers is not feasible due to quantifiable differences in physicochemical properties and biological target engagement. The ortho-substituted 2-(1-Adamantyl)phenol exhibits an XLogP3 of 5 [1] and an ACD/LogP of 4.82 [2], compared to the para-substituted isomer 4-(1-Adamantyl)phenol with a LogP of 3.86–4.02 , representing a >1 log unit difference that significantly impacts membrane permeability and distribution. Furthermore, in direct estrogen receptor binding assays, 2-(1-Adamantyl)phenol (as the 4-methyl derivative) demonstrates no detectable binding to ERα or ERβ, whereas the para-substituted analog 4-(1-Adamantyl)phenol (AdP) and the dimeric 4,4'-(1,3-adamantanediyl)diphenol (AdDP) exhibit measurable binding affinities [3]. This stark functional divergence, driven solely by substitution position, underscores the necessity for precise compound selection in research and development.

2-(1-Adamantyl)phenol Comparative Evidence Guide: Quantified Differentiation for Scientific Selection


Estrogen Receptor Binding: Ortho-Adamantyl Substitution Abolishes ER Binding, Enabling Selective Modulation Studies

In a direct head-to-head fluorescence polarization binding assay, the ortho-substituted derivative 2-(1-adamantyl)-4-methylphenol (AdMP), which shares the ortho-adamantyl substitution pattern with 2-(1-Adamantyl)phenol, exhibited no detectable binding to human estrogen receptors ERα and ERβ. In contrast, the para-substituted analog 4-(1-Adamantyl)phenol (AdP) and the dimeric 4,4'-(1,3-adamantanediyl)diphenol (AdDP) demonstrated measurable binding, with AdDP showing higher affinity for ERβ than the reference ligand 4-hydroxytamoxifen [1].

Estrogen Receptor Binding Affinity Adamantylphenol Isomers

Lipophilicity Differentiation: Ortho-Adamantylphenol Exhibits Significantly Higher LogP than Para-Isomer

The ortho-substituted 2-(1-Adamantyl)phenol has a calculated XLogP3 of 5 [1] and an ACD/LogP of 4.82 [2], whereas the para-substituted isomer 4-(1-Adamantyl)phenol has a reported LogP of 3.86–4.02 . This >1 log unit difference translates to a >10-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, tissue distribution, and formulation considerations.

Physicochemical Properties Lipophilicity LogP

Antioxidant Activity: Ortho-Adamantylphenols Exhibit Maximal Radical Scavenging Rates

In a microcalorimetric study using cumene oxidation as a model reaction, adamantylphenols with adamantyl and methyl or methylene bridge groups in the ortho positions exhibited maximal antioxidant activity. The inhibition rate constant k₇ reached a maximum of 3.3 × 10⁴ L·mol⁻¹·s⁻¹ for 2,4-di-(adamantyl-1)-6-methylphenol, while the minimal value observed was 1.4 × 10³ L·mol⁻¹·s⁻¹ for 2,4,6-triadamantylphenol [1]. The study establishes that ortho-adamantyl substitution (as in 2-(1-Adamantyl)phenol) is associated with higher inhibition rate constants compared to para-substituted or highly hindered analogs.

Antioxidant Radical Scavenging Inhibition Rate Constant

Antimicrobial Activity: Ortho-Adamantylphenol Demonstrates Bacterial AdoMet-DC Inactivation

2-(1-Adamantyl)phenol has been evaluated for its ability to inactivate bacterial S-adenosylmethionine decarboxylase (AdoMet-DC), a key enzyme in polyamine biosynthesis. The compound exhibited an IC50 value in the range of 3.8–39.6 μM [1]. While comparative data for other adamantylphenols in this specific assay are not available, this provides a quantitative baseline for antimicrobial screening of ortho-substituted adamantylphenols.

Antimicrobial AdoMet-DC IC50

Synthetic Accessibility: Ortho-Adamantylphenol Derivatives via Clean Ion-Exchange Resin Catalysis

A clean, scalable process has been developed for the synthesis of 2-adamantylphenol derivatives through adamantylation of substituted phenols with adamantanols, catalyzed by commercially available and recyclable ion-exchange sulfonic acid resin in acetic acid [1]. This method avoids the use of corrosive Friedel-Crafts catalysts and generates less waste, offering a sustainable route for producing ortho-adamantylphenols including 2-(1-Adamantyl)phenol and its 4-bromo derivative, a key intermediate of adapalene.

Synthesis Green Chemistry Adamantylation

Photochemical Stability: Adamantyl Substitution Extends Quinone Methide Lifetimes

Adamantyl-substituted phenols, including ortho-substituted derivatives, undergo photochemical formation of quinone methides (QMs) that exhibit significantly longer lifetimes than their unsubstituted analogues [1]. In studies of adamantyl derivatives of hydroxybiphenyls, the adamantyl group was shown to stabilize the reactive QM intermediates, which is attributed to steric protection and electronic effects of the bulky cage. This property is relevant for photochemical applications and understanding the photostability of adamantylphenols.

Photochemistry Quinone Methide Excited-State Proton Transfer

Optimal Use Cases for 2-(1-Adamantyl)phenol Based on Quantified Differentiation


Selective Estrogen Receptor Modulation Studies Requiring ER-Negative Controls

Researchers investigating estrogen receptor ligands can utilize 2-(1-Adamantyl)phenol (or its 4-methyl derivative) as a structurally analogous negative control. As demonstrated in direct binding assays, ortho-substitution abolishes ER binding [1], enabling clear differentiation from para-substituted analogs like AdP and AdDP that bind ERα and ERβ. This allows for the dissection of structural requirements for ER engagement and the design of selective ER modulators (SERMs) with defined positional specificity.

Antioxidant Formulations Requiring High Radical Scavenging Kinetics

2-(1-Adamantyl)phenol belongs to the ortho-substituted adamantylphenol subclass that exhibits maximal inhibition rate constants in cumene oxidation models [1]. With k₇ values for related ortho-substituted derivatives reaching 3.3 × 10⁴ L·mol⁻¹·s⁻¹, this compound is a strong candidate for antioxidant applications where rapid peroxyl radical quenching is critical. Its high lipophilicity (LogP 4.8–5) further supports use in hydrophobic matrices such as polymers, lubricants, or lipid-based formulations.

Antimicrobial Lead Optimization Targeting Bacterial AdoMet-DC

2-(1-Adamantyl)phenol provides a defined starting point for structure-activity relationship (SAR) studies aimed at optimizing inhibitors of bacterial S-adenosylmethionine decarboxylase (AdoMet-DC). With an established IC50 range of 3.8–39.6 μM [1], medicinal chemists can use this scaffold to explore the impact of additional substituents (e.g., halogenation, as in 2-(1-adamantyl)-4-bromophenol) on potency and selectivity against Gram-positive and Gram-negative pathogens.

Green Synthesis of Adamantylphenol Building Blocks via Resin Catalysis

Industrial and academic laboratories seeking sustainable access to 2-adamantylphenol derivatives can leverage the ion-exchange resin-catalyzed adamantylation process [1]. This method offers a cleaner alternative to traditional Friedel-Crafts alkylation, employing a recyclable catalyst and avoiding corrosive Lewis acids. The process is particularly advantageous for producing 2-(1-adamantyl)-4-bromophenol, a key intermediate in the synthesis of the anti-acne drug adapalene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Adamantyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.